Cas no 2375271-38-6 (3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 2375271-38-6
- EN300-7355984
-
- Inchi: 1S/C11H18N4O/c1-2-15-10(13-14-11(15)16)9-8(5-6-12-9)7-3-4-7/h7-9,12H,2-6H2,1H3,(H,14,16)
- InChI Key: PAKXGQHLFVXVFL-UHFFFAOYSA-N
- SMILES: O=C1NN=C(C2C(CCN2)C2CC2)N1CC
Computed Properties
- Exact Mass: 222.14806121g/mol
- Monoisotopic Mass: 222.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 56.7Ų
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355984-0.05g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
| Enamine | EN300-7355984-0.1g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
| Enamine | EN300-7355984-0.25g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
| Enamine | EN300-7355984-0.5g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
| Enamine | EN300-7355984-1.0g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
| Enamine | EN300-7355984-2.5g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
| Enamine | EN300-7355984-5.0g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
| Enamine | EN300-7355984-10.0g |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
2375271-38-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 |
3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Professional Introduction to Compound with CAS No. 2375271-38-6 and Product Name: 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
The compound with the CAS number 2375271-38-6 and the product name 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a triazolone core, which is known for its stability and reactivity, making it a valuable scaffold for drug discovery.
Recent studies have highlighted the importance of triazolone derivatives in medicinal chemistry. These compounds exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a cyclopropylpyrrolidine moiety in the molecular structure of this compound is particularly noteworthy. Cyclopropyl groups are known to enhance the metabolic stability and binding affinity of drug candidates, making them attractive for further development.
The ethyl substituent at the 4-position of the triazolone ring contributes to the compound's overall pharmacokinetic profile. Ethyl groups are often incorporated into drug molecules to improve solubility and bioavailability. Additionally, the 4,5-dihydro configuration suggests a flattened ring system, which can influence the compound's interactions with biological targets. This structural feature is crucial for optimizing binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. The triazolone core has been shown to interact with specific enzymes and receptors involved in neuroprotection. Preclinical studies have demonstrated that derivatives of this class can modulate pathways associated with oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease and Parkinson's disease.
Moreover, the 3-cyclopropylpyrrolidin-2-yl group introduces a unique spatial arrangement that can enhance binding interactions with biological targets. This moiety has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. The cyclopropyl group's small size allows for optimal positioning within binding pockets, while its rigidity provides stability to the molecular structure.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Virtual screening techniques have been employed to identify potential binding sites on target proteins for this compound. These studies suggest that it may interact with enzymes involved in metabolic pathways relevant to cancer progression. The ability to predict such interactions early in the drug discovery process significantly accelerates development timelines.
In vitro experiments have provided preliminary evidence of the compound's biological activity. Initial assays indicate that it exhibits inhibitory effects on certain kinases and proteases implicated in tumor growth. The specificity of these interactions is being further investigated through structural biology techniques such as X-ray crystallography and NMR spectroscopy. These methods allow researchers to visualize how the compound binds to its targets at an atomic level.
The synthesis of this compound represents a significant achievement in organic chemistry. Multi-step synthetic routes have been developed that incorporate efficient methodologies for constructing the triazolone core and appending functional groups such as the cyclopropylpyrrolidine moiety. Advances in catalytic processes have enabled higher yields and purities, making large-scale production feasible for future clinical studies.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. The triazolone derivative described here is part of a larger class of molecules being explored for their therapeutic potential. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into effective treatments for human diseases.
Future research will focus on optimizing the pharmacological properties of this compound through structure-activity relationship (SAR) studies. By systematically modifying various functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, explorations into novel synthetic routes may further improve production efficiency and scalability.
The broader implications of this research extend beyond individual compounds. The development of new methodologies for designing and synthesizing heterocyclic molecules will accelerate progress across multiple therapeutic areas. As our understanding of biological systems continues to grow, compounds like 3-(3-cyclopropylpyrrolidin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one will play a crucial role in addressing complex diseases.
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